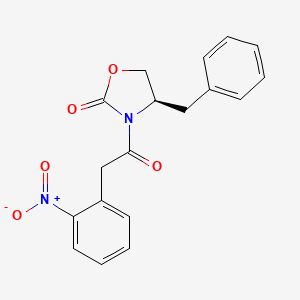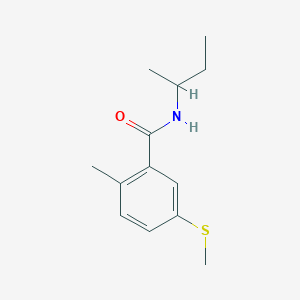
n-(Sec-butyl)-2-methyl-5-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Sec-butyl)-2-methyl-5-(methylthio)benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a sec-butyl group, a methyl group, and a methylthio group attached to the benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sec-butyl)-2-methyl-5-(methylthio)benzamide can be achieved through various methods. One common approach involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This method utilizes lithium diisopropylamide (LDA) as a base and tetrahydrofuran (THF) as a solvent at 40°C for 24 hours . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(Sec-butyl)-2-methyl-5-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
N-(Sec-butyl)-2-methyl-5-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Sec-butyl)-2-methyl-5-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. Preliminary studies suggest that the compound may exert its effects through the deprotonative aroylation of methyl sulfides, promoted by the directed ortho-lithiation of the tertiary benzamide with LDA . This interaction leads to the formation of α-sulfenylated ketones, which may play a role in its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- N-Butylbenzamide
- N-Methylbenzamide
- N-tert-Butylbenzamide
Uniqueness
N-(Sec-butyl)-2-methyl-5-(methylthio)benzamide is unique due to the presence of the sec-butyl and methylthio groups, which confer distinct chemical and biological properties compared to other benzamides
Propiedades
Fórmula molecular |
C13H19NOS |
|---|---|
Peso molecular |
237.36 g/mol |
Nombre IUPAC |
N-butan-2-yl-2-methyl-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C13H19NOS/c1-5-10(3)14-13(15)12-8-11(16-4)7-6-9(12)2/h6-8,10H,5H2,1-4H3,(H,14,15) |
Clave InChI |
ANVOGQVICKIGMX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=O)C1=C(C=CC(=C1)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


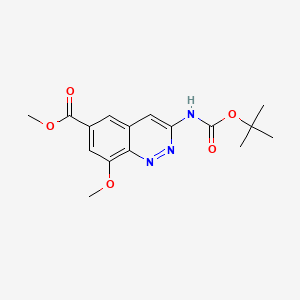

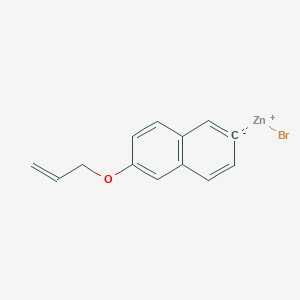
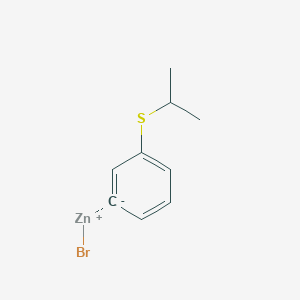
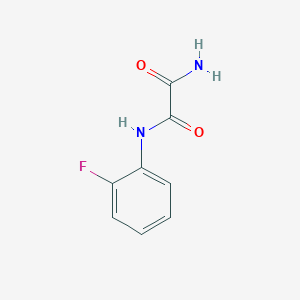

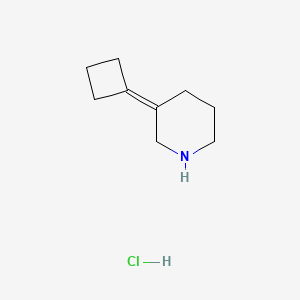
![2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14888464.png)

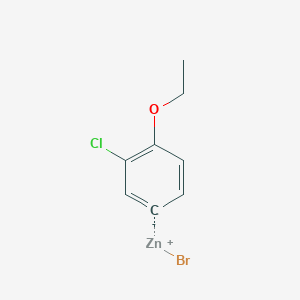
![(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14888490.png)

![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
